molecular formula C19H22ClF2NO B3992012 2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE

2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE

Cat. No.: B3992012
M. Wt: 353.8 g/mol
InChI Key: MJTAYMHVUBVPFE-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4,5-difluorobenzamide is a synthetic organic compound characterized by its unique adamantane structure

Preparation Methods

The synthesis of 2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4,5-difluorobenzamide typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the chloro and difluorobenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4,5-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4,5-difluorobenzamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-(3,5-dimethyladamantan-1-yl)-4-quinazolinamine
  • 2-Chloro-N-(3,5-dimethyladamantan-1-yl)ethanesulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the adamantane structure with chloro and difluorobenzamide groups makes this compound distinct in its properties and potential uses.

Properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-1-adamantyl)-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClF2NO/c1-17-5-11-6-18(2,8-17)10-19(7-11,9-17)23-16(24)12-3-14(21)15(22)4-13(12)20/h3-4,11H,5-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAYMHVUBVPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C4=CC(=C(C=C4Cl)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE
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2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE
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2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE
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2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE
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2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE
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2-CHLORO-N-(3,5-DIMETHYLADAMANTAN-1-YL)-4,5-DIFLUOROBENZAMIDE

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